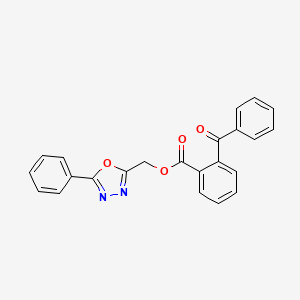

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities.

Wissenschaftliche Forschungsanwendungen

Notum Inhibition for Wnt Signaling Modulation

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate: has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum negatively regulates the Wnt signaling pathway by removing an essential palmitoleoyl moiety from Wnt proteins. By inhibiting Notum, this compound restores Wnt signaling activation, making it a valuable tool for studying Wnt-related diseases and potential therapeutic interventions.

Bola-Type Scaffolds in Biology and Pharmacy

Bola-type scaffolds, including oxadiazoles, find applications in drug and gene transport systems, chemical sensing, and molecular recognition . The unique structural features of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate make it an interesting candidate for such applications.

Antiviral Activity Against SARS-CoV-2

Researchers have synthesized novel honokiol analogues by incorporating oxadiazole derivatives, including (5-phenyl-1,3,4-oxadiazol-2-yl)methyl moieties. These derivatives were evaluated for antiviral entry activities against SARS-CoV-2 pseudovirus models . The compound’s potential antiviral properties warrant further investigation.

Broad Biological Activities

Oxadiazoles, including (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate, exhibit diverse biological activities. These include analgesic, antibiotic, anticonvulsant, anti-hepatitis B virus, antitumor, anti-inflammatory, and acetylcholinesterase inhibitory effects . Their versatility makes them valuable in drug discovery and development.

Energetic Behavior of Oxadiazole Derivatives

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate belongs to the oxadiazole family, which possesses interesting energetic properties. Understanding its behavior can aid in designing energetic materials or optimizing existing ones .

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with proteins such as oxidoreductase . These proteins play crucial roles in various biological processes, including cellular respiration, detoxification, and signal transduction .

Mode of Action

For instance, they can form hydrogen bonds or hydrophobic interactions with the active site of the target protein, leading to changes in the protein’s function .

Biochemical Pathways

Given the potential interaction with oxidoreductase proteins, it is plausible that this compound could influence pathways involving redox reactions .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have potential antimicrobial effects .

Eigenschaften

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O4/c26-21(16-9-3-1-4-10-16)18-13-7-8-14-19(18)23(27)28-15-20-24-25-22(29-20)17-11-5-2-6-12-17/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXJUQSSJUVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl 2-benzoylbenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthol](/img/structure/B4898471.png)

![3-(3,4-dimethoxyphenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4898480.png)

![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)

![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)

![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)

![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)

![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)